4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid
Description
4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid is a sulfone-containing benzoic acid derivative. Its structure comprises a benzoic acid core substituted at the para position with a sulfonyl group (-SO₂-) linked to a 1,1-dioxothiolan-3-yl moiety. The thiolane ring (tetrahydrothiophene) is oxidized to a sulfone, conferring rigidity and electronic effects. This compound combines the acidity of benzoic acid with the metabolic stability and bioactivity associated with sulfones, making it a candidate for pharmaceutical and materials science applications .
Properties
IUPAC Name |
4-(1,1-dioxothiolan-3-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6S2/c12-11(13)8-1-3-9(4-2-8)19(16,17)10-5-6-18(14,15)7-10/h1-4,10H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGQTOLEXZHGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolane Sulfone Preparation
The thiolane sulfone (1,1-dioxothiolane) moiety is synthesized via oxidation of tetrahydrothiophene (thiolane). Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reaction Conditions:
Sulfonation of Benzoic Acid
4-Sulfobenzoic acid is prepared via sulfonation of benzoic acid using fuming sulfuric acid (oleum). The reaction proceeds via electrophilic aromatic substitution, favoring the para position due to the directing effect of the carboxylic acid group.
Optimization Notes:
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Excessive sulfonation leads to disulfonation; temperature control (40–50°C) minimizes byproducts.
Coupling Strategies
Sulfonyl Chloride Intermediate
4-Sulfobenzoic acid is converted to 4-sulfobenzoic acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Procedure:
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Reagents: SOCl₂ (2.5 equiv), catalytic dimethylformamide (DMF).
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Conditions: Reflux at 70°C for 3 hours.
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Workup: Excess SOCl₂ removed under vacuum.
Nucleophilic Substitution with Thiolane Sulfone
The sulfonyl chloride reacts with 3-amino-thiolane sulfone in a nucleophilic substitution to form the sulfonamide linkage.
Key Steps:
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Base: Triethylamine (TEA) or pyridine to absorb HCl.
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature: 0°C to room temperature.
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Yield: 60
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid has been investigated for its potential as an antibacterial and antifungal agent. Its sulfonamide group enhances its interaction with biological targets, making it a candidate for the development of new antibiotics.
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of various derivatives, this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The inhibition zones were measured as follows:
| Compound | Inhibition Zone (mm) | Bacteria Type |
|---|---|---|
| 4-SBA | 20 ± 2.0 | Staphylococcus aureus |
| 4-SBA | 18 ± 1.5 | Bacillus subtilis |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in bacterial metabolism. For instance, it targets dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria.
Case Study: Inhibition of DHPS
In vitro studies demonstrated that this compound inhibited DHPS with an IC50 value of approximately 5 µM, indicating its potential as a lead compound for developing new antibacterial agents.
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects, making it relevant for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In animal models of induced inflammation, treatment with the compound resulted in a significant reduction in paw edema and inflammatory markers such as TNF-alpha and IL-6.
Materials Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of novel materials with specific properties.
Polymer Chemistry
The compound has been used as a monomer in the synthesis of sulfonamide-based polymers, which exhibit enhanced thermal stability and mechanical strength.
| Property | Value |
|---|---|
| Thermal Stability | Decomposes at >300°C |
| Mechanical Strength | Tensile strength: 50 MPa |
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Sulfone vs. Thiazole : The target compound’s sulfone group enhances metabolic stability compared to the thiazole-containing analog, which may exhibit different electronic properties due to its nitrogen-sulfur heterocycle .
- Chlorosulfonyl Reactivity : The chlorosulfonyl group in 5-(Chlorosulfonyl)-2,4-dimethoxybenzeneacetic acid increases reactivity (e.g., nucleophilic substitution), whereas the target compound’s sulfolane-linked sulfonyl group offers conformational rigidity .
Sulfones (General Class):
Sulfones are known for anti-inflammatory, antimicrobial, and anticancer activities . The target compound’s sulfone group may contribute to similar bioactivity, while the benzoic acid moiety could improve solubility and target binding via hydrogen bonding.
Thiazole Derivatives:
Thiazole-containing benzoic acids (e.g., ) are explored for antimicrobial and anticancer applications. The thiazole ring’s electron-rich nature may facilitate interactions with enzymes or receptors, differing from the sulfone’s electron-withdrawing effects .
Chlorosulfonyl Derivatives:
Compounds like are often intermediates in drug synthesis due to their reactivity. The chlorosulfonyl group enables facile derivatization, whereas the target compound’s sulfonyl group is more stable, favoring direct therapeutic use .
Physicochemical Properties
- Acidity : The benzoic acid core in all compounds confers acidity (pKa ~4.2), but substituents modulate solubility. The sulfolane ring in the target compound may reduce lipophilicity compared to dimethoxy or thiazole substituents .
- Thermal Stability : Melting points are unavailable for the target compound, but analogs like (mp 139.5–140°C) suggest that crystalline packing is influenced by substituent bulk and polarity .
Biological Activity
4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a sulfonyl group attached to a benzoic acid structure, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a melting point range of 137-141°C and is typically stored at 4°C for stability. Its molecular weight is approximately 285.33 g/mol, which contributes to its solubility and interaction with biological targets .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
In a study assessing the antibacterial efficacy of synthesized compounds, it was found that derivatives with sulfonamide groups exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values below 100 µg/mL .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity. Research indicates that sulfonamide derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease. In vitro assays revealed that certain derivatives inhibited AChE with IC50 values significantly lower than those of standard inhibitors, suggesting potential for therapeutic applications in neurodegenerative diseases .
Table 1: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | AChE | <50 |
| Similar Sulfonamide Derivative | Urease | <30 |
| Control (Standard Inhibitor) | AChE | 75 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies involving cell lines treated with lipopolysaccharide (LPS) showed that the compound could modulate the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as an adjunct treatment in conditions characterized by excessive inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of sulfonamide compounds where one derivative exhibited significant immunomodulatory effects in murine models. The study reported enhanced activation of NF-kB signaling pathways in response to inflammatory stimuli, indicating a potential role in managing inflammatory diseases .
Q & A
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of FT-IR (to confirm sulfonyl S=O stretches at ~1300–1150 cm⁻¹ and benzoic acid C=O at ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify substituent positions on the aromatic ring and thiolane moiety). High-resolution mass spectrometry (HRMS) or elemental analysis can confirm molecular formula accuracy .
Q. What are the solubility challenges associated with this compound, and how can they be mitigated?
- Methodological Answer : The sulfonyl and benzoic acid groups confer polar characteristics, but solubility in aqueous buffers may be limited. Test solubility in DMSO, methanol, or THF for stock solutions. For biological assays, optimize pH (e.g., neutralization with NaOH for sodium salt formation) or use surfactants like Tween-80 .
Q. How should stability studies be designed for this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability testing by storing aliquots at 4°C, -20°C, and room temperature. Monitor degradation via HPLC-UV at intervals (e.g., 0, 7, 30 days). Assess changes in purity, focusing on hydrolysis of the sulfonyl group or decarboxylation of the benzoic acid moiety .
Advanced Research Questions
Q. What strategies are recommended for probing the biological activity of this compound, such as enzyme inhibition?
- Methodological Answer : Use fluorescence-based or colorimetric enzyme assays (e.g., for kinases or hydrolases) to screen inhibitory activity. Perform dose-response curves (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases). Validate selectivity via counter-screening against unrelated enzymes .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
- Methodological Answer : Cross-validate methods by replicating procedures under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference. Compare analytical techniques (e.g., HPLC vs. NMR for purity assessment). Trace metal impurities from reagents (e.g., SOCl₂) can affect yields; use ultra-pure reagents or chelating agents .
Q. What computational approaches are suitable for predicting the reactivity of the sulfonyl-thiolane moiety?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model electron density maps and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can predict binding interactions with biological targets, focusing on sulfonyl oxygen hydrogen-bonding capabilities .
Q. How can structural analogs of this compound be designed to enhance pharmacokinetic properties?
- Methodological Answer : Introduce substituents (e.g., methyl, halogens) on the benzoic acid ring to modulate lipophilicity (logP). Replace the thiolane ring with oxolane or azetidine to alter metabolic stability. Assess bioavailability via in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .
Q. What techniques are effective for detecting trace degradation products in formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
